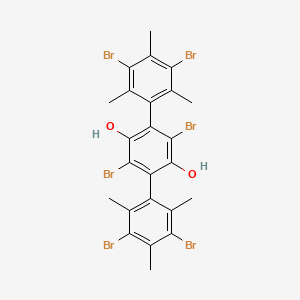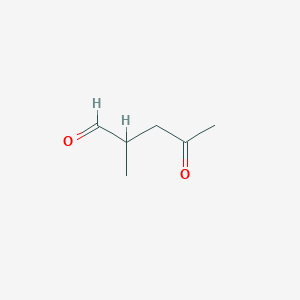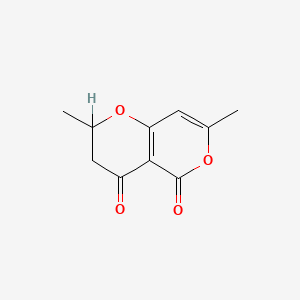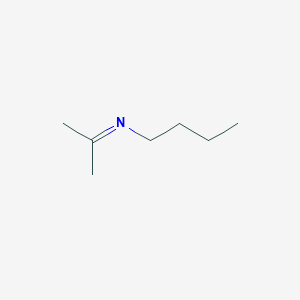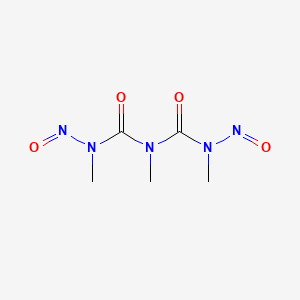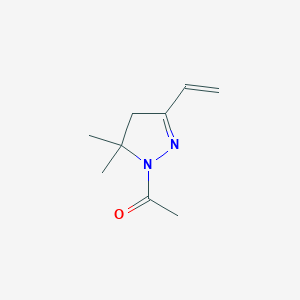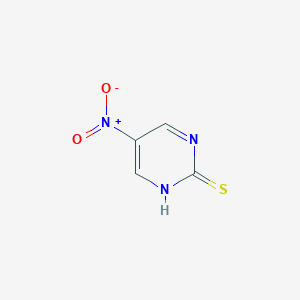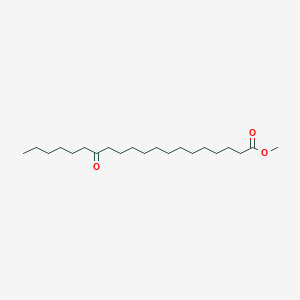
Methyl 14-oxoicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-oxoicosanoate is an organic compound with the molecular formula C21H40O3. It is a methyl ester derivative of 14-oxoicosanoic acid. This compound is known for its unique chemical structure, which includes a long carbon chain with a ketone functional group at the 14th position. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 14-oxoicosanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxoicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 14-oxoicosanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: 14-oxoicosanoic acid.
Reduction: 14-hydroxyicosanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 14-oxoicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of methyl 14-oxoicosanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and immune responses .
Comparaison Avec Des Composés Similaires
14-oxoicosanoic acid: The parent acid of methyl 14-oxoicosanoate.
Methyl 14-hydroxyicosanoate: A reduced form with a hydroxyl group instead of a ketone.
Methyl 14-methoxyicosanoate: An ether derivative with a methoxy group at the 14th position.
Uniqueness: this compound is unique due to its specific functional groups and long carbon chain, which confer distinct chemical and biological properties. Its ketone group at the 14th position allows for diverse chemical reactions, making it a valuable compound in synthetic chemistry and research .
Propriétés
Numéro CAS |
10411-44-6 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methyl 14-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3 |
Clé InChI |
ZNMCAAXUXSFINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


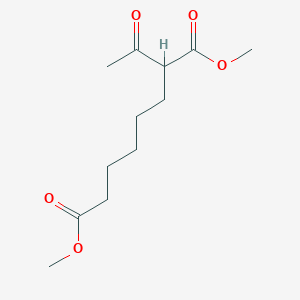

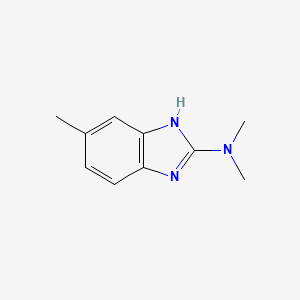
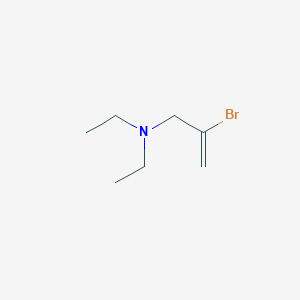
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
